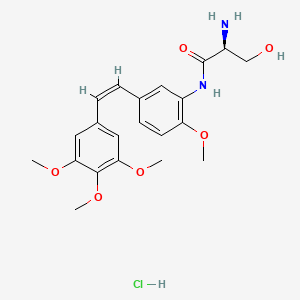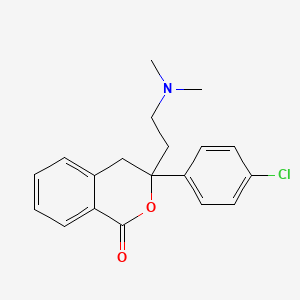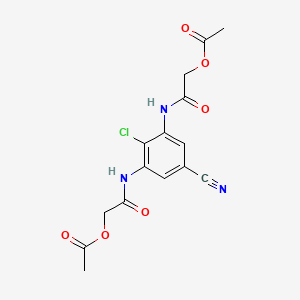
Acreozast
概要
説明
科学的研究の応用
Acreozast has several scientific research applications, including:
Chemistry: Used as a model compound to study histamine release inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes involving histamine release.
Medicine: Potential therapeutic applications in treating asthma and atopic dermatitis.
Industry: Used in the development of new histamine release inhibitors and related compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acreozast involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route is proprietary and not fully disclosed in public literature. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves the condensation of appropriate starting materials under controlled conditions.
Functional group modifications: Introduction of specific functional groups such as chlorides, nitriles, and esters through reactions like halogenation, nitration, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Purification processes: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Acreozast undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitriles and other groups to amines or alcohols.
Substitution: Halogenation and nitration reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
作用機序
Acreozast exerts its effects by inhibiting the release of histamine from cells primed with interleukin-3 (IL-3) . The molecular target is the vascular cell adhesion molecule 1 (VCAM1), which plays a role in the inflammatory response . By inhibiting VCAM1, this compound reduces the release of histamine and other mediators involved in allergic inflammation .
類似化合物との比較
Similar Compounds
Cetirizine: Another histamine release inhibitor used for treating allergies.
Loratadine: A non-sedating antihistamine used for allergic reactions.
Fexofenadine: An antihistamine used to treat seasonal allergies.
Uniqueness
Acreozast is unique in its specific inhibition of histamine release primed with IL-3, which may offer advantages in treating conditions with an inflammatory component . Unlike other antihistamines, this compound targets the underlying cellular mechanisms involved in histamine release .
特性
CAS番号 |
123548-56-1 |
|---|---|
分子式 |
C15H14ClN3O6 |
分子量 |
367.74 g/mol |
IUPAC名 |
[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23) |
InChIキー |
VNVBCWREJHKWSG-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |
正規SMILES |
CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |
外観 |
Solid powder |
その他のCAS番号 |
123548-56-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile TYB 2285 TYB-2285 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

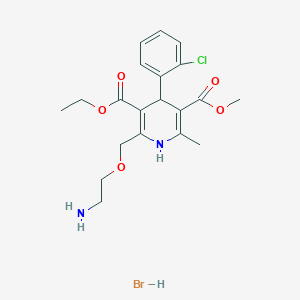




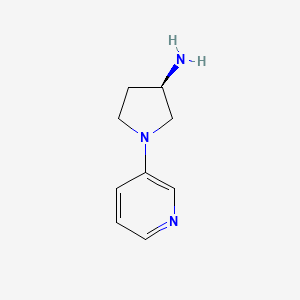
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
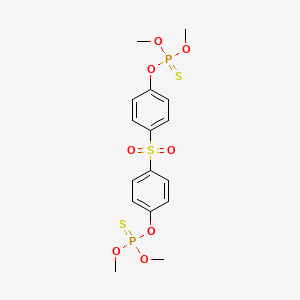

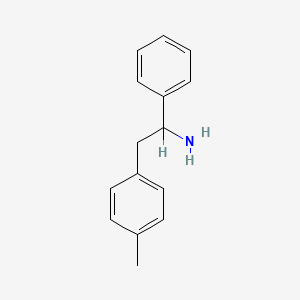
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
